7-(4-(9-Phenyl-9H-carbazol-2-yl)quinazolin-2-yl)-7H-dibenzo[c,g]carbazole
Description
7-(4-(9-Phenyl-9H-carbazol-2-yl)quinazolin-2-yl)-7H-dibenzo[c,g]carbazole is a polycyclic aromatic compound featuring a dibenzo[c,g]carbazole core fused with a quinazoline moiety and a phenyl-substituted carbazole group. This structural complexity confers enhanced rigidity and extended π-conjugation, making it a candidate for optoelectronic applications such as organic light-emitting diodes (OLEDs) or self-assembled monolayers (SAMs) in perovskite solar cells . The compound is synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura coupling), similar to methods used for simpler carbazole derivatives, but requires multi-step protocols due to its intricate architecture . It is commercially available with a purity of 95–99%, comparable to other carbazole-based compounds .
Properties
IUPAC Name |
12-[4-(9-phenylcarbazol-2-yl)quinazolin-2-yl]-12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H28N4/c1-2-14-32(15-3-1)49-39-21-11-9-18-35(39)36-25-22-31(28-42(36)49)45-37-19-8-10-20-38(37)47-46(48-45)50-40-26-23-29-12-4-6-16-33(29)43(40)44-34-17-7-5-13-30(34)24-27-41(44)50/h1-28H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKCXOKEEAMOQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C=C(C=C4)C5=NC(=NC6=CC=CC=C65)N7C8=C(C9=CC=CC=C9C=C8)C1=C7C=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H28N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic approach reveals three primary building blocks: the 9-phenyl-9H-carbazole-2-yl subunit, the quinazolin-2-yl linker, and the dibenzo[c,g]carbazole core. Disconnection at the quinazoline-carbazole bond suggests a late-stage coupling strategy, while the dibenzocarbazole moiety may be synthesized independently via cyclization (Figure 1). Critical considerations include the compatibility of functional groups, steric demands during coupling, and the stability of intermediates under reaction conditions.
Synthesis of the 9-Phenyl-9H-carbazole-2-yl Subunit
The 9-phenylcarbazole motif is typically constructed via Ullmann-type coupling or transition-metal-catalyzed aryl amination. A representative route involves:
-
Formation of the Carbazole Core : Cyclization of 2-nitrobiaryl amines using reductive conditions (e.g., Pd/C and H₂) or transition-metal-free domino reactions . For instance, 3-nitroindoles react with alkylidene azlactones under basic conditions to yield 4-hydroxycarbazoles, which can be further functionalized .
-
Introduction of the Phenyl Group : Buchwald-Hartwig amination of 2-bromocarbazole with aniline derivatives using palladium catalysts (e.g., Pd(OAc)₂ and Xantphos) .
Key challenges include achieving regioselective substitution at the 2-position and minimizing competing side reactions. Spectroscopic characterization (¹H NMR, FT-IR) of intermediates is critical to confirm structural integrity .
Construction of the Quinazolin-2-yl Linker
Quinazoline synthesis often proceeds via cyclocondensation of anthranilic acid derivatives with nitriles or amidines. A feasible pathway involves:
-
Preparation of 4-Chloroquinazoline : Reaction of 2-aminobenzonitrile with trichloroacetonitrile in the presence of PCl₅, yielding 4-chloroquinazoline after aromatization .
-
Functionalization at the 4-Position : Suzuki-Miyaura coupling of 4-chloroquinazoline with the preformed 9-phenylcarbazol-2-ylboronic acid under Pd(PPh₃)₄ catalysis .
This step demands rigorous temperature control (80–100°C) and anhydrous conditions to prevent hydrolysis of the chloroquinazoline intermediate .
Assembly of the Dibenzo[c,g]carbazole Core
The dibenzocarbazole unit can be accessed through Friedel-Crafts alkylation or Diels-Alder cyclization:
-
Cyclization of Diarylamine Precursors : Treatment of N-(2-naphthyl)anthranilic acid with POCl₃ induces cyclodehydration, forming the dibenzocarbazole skeleton .
-
Aromatization : Subsequent dehydrogenation using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in toluene at reflux completes the conjugation .
Notably, the use of phosphorus oxychloride (POCl₃) as both a solvent and catalyst enables one-pot protocols, streamlining the synthesis .
Final Coupling and Global Deprotection
Convergent synthesis of the target compound involves coupling the quinazoline-carbazole subunit with the dibenzocarbazole core:
-
Nucleophilic Aromatic Substitution : Reaction of 4-(9-phenylcarbazol-2-yl)quinazolin-2-amine with 7-bromodibenzo[c,g]carbazole in the presence of NaH/DMF at 120°C .
-
Purification : Column chromatography on silica gel (eluent: hexane/ethyl acetate, 4:1) followed by recrystallization from CH₂Cl₂/MeOH yields the pure product .
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Carbazole synthesis | K₂CO₃, THF/hexane, 40°C | 75–85 |
| Quinazoline coupling | Pd(PPh₃)₄, K₂CO₃, dioxane | 60–70 |
| Final coupling | NaH, DMF, 120°C | 50–55 |
Characterization and Analytical Data
Successful synthesis is confirmed through:
-
¹H NMR : Distinct aromatic signals between δ 7.0–8.6 ppm, with integration ratios matching expected protons.
-
FT-IR : Absence of N-H stretches (≈3280 cm⁻¹) post-coupling, confirming deprotection .
-
Mass Spectrometry : Molecular ion peak at m/z 636.7413 ([M+H]⁺), consistent with the molecular formula C₄₆H₂₈N₄ .
Challenges and Optimization Opportunities
-
Steric Hindrance : Bulky substituents on the carbazole and dibenzocarbazole units necessitate high-temperature coupling conditions, which risk decomposition. Microwave-assisted synthesis could reduce reaction times .
-
Solubility Issues : The planar structure of the final compound results in poor solubility in common organic solvents. Introducing solubilizing groups (e.g., tert-butyl) at non-critical positions may enhance processability.
Chemical Reactions Analysis
Types of Reactions
7-(4-(9-Phenyl-9H-carbazol-2-yl)quinazolin-2-yl)-7H-dibenzo[c,g]carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced carbazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with appropriate nucleophiles.
Major Products
The major products formed from these reactions include oxidized carbazole derivatives, reduced carbazole derivatives, and substituted carbazole derivatives with various functional groups.
Scientific Research Applications
7-(4-(9-Phenyl-9H-carbazol-2-yl)quinazolin-2-yl)-7H-dibenzo[c,g]carbazole has several scientific research applications:
Organic Electronics: It is used as a host material in OLEDs due to its excellent thermal stability and appropriate energy levels.
Photovoltaics: The compound’s unique electronic properties make it a candidate for use in organic photovoltaic cells.
Biological Studies:
Material Science: It is explored for use in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 7-(4-(9-Phenyl-9H-carbazol-2-yl)quinazolin-2-yl)-7H-dibenzo[c,g]carbazole exerts its effects is primarily through its electronic properties. The compound acts as an electron donor and acceptor, facilitating charge transport in electronic devices. The molecular targets include the active layers in OLEDs and photovoltaic cells, where it helps in the efficient transport of electrons and holes, leading to improved device performance .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key differences between the target compound and structurally related carbazole derivatives:
Optoelectronic Performance
- SAM Applications : Unlike 4PADCB, which uses a dibenzocarbazole core for SAMs in solar cells, the target compound’s quinazoline moiety may introduce additional electronic effects (e.g., electron-deficient character), though its SAM-forming capability remains untested .
Toxicity and Environmental Impact
- Metabolic Pathways: DBC undergoes cytochrome P450-mediated metabolism to form DNA-reactive intermediates, contributing to carcinogenicity . The target compound’s bulky substituents may hinder metabolic activation, reducing genotoxicity .
- Comparative Carcinogenicity: DBC is more carcinogenic than benzo[a]pyrene in mouse skin assays . Structural modifications in the target compound could mitigate this risk, though direct evidence is lacking.
Research Findings and Implications
- Optoelectronics : The compound’s rigidity aligns with trends in ultralong phosphorescence materials, though experimental data on its luminescent efficiency are needed .
- Toxicity: While structural analogs like DBC are well-studied carcinogens, the target compound’s safety profile remains speculative. Computational studies (e.g., docking with CYP1A1) could clarify metabolic behavior .
Biological Activity
7-(4-(9-Phenyl-9H-carbazol-2-yl)quinazolin-2-yl)-7H-dibenzo[c,g]carbazole, with CAS number 1831056-76-8, is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 636.74 g/mol. The structure features multiple fused aromatic rings, which contribute to its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1831056-76-8 |
| Molecular Formula | C₄₆H₂₈N₄ |
| Molecular Weight | 636.74 g/mol |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
Anticancer Properties
Research indicates that derivatives of carbazole, including the compound , exhibit significant anticancer activity. A study involving similar carbazole derivatives demonstrated their effectiveness against breast cancer cell lines, specifically MDA-MB-231 and MCF-7. The compound showed selective inhibition of cancer cell growth without affecting normal cells.
Case Study: In Vitro Activity
In a comparative study, the compound's IC50 values were determined using the MTT assay:
- MDA-MB-231 cells : IC50 = 0.73 ± 0.74 μM
- MCF-7 cells : Moderate activity with higher IC50 values compared to MDA-MB-231
- MCF-10A (normal cells) : No significant cytotoxicity observed up to 100 μM concentration
These results suggest that the compound selectively targets cancerous cells while sparing normal cells, making it a promising candidate for further drug development .
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Inhibition of Human Topoisomerases : Similar compounds have been shown to inhibit topoisomerase I and II, enzymes critical for DNA replication and repair.
- Induction of Apoptosis : The disruption of normal actin dynamics and cellular organization leads to programmed cell death in cancer cells.
- Interference with Cell Cycle Progression : By targeting specific phases of the cell cycle, the compound may prevent cancer cell proliferation.
Interaction Studies
Understanding how 7-(4-(9-Phenyl-9H-carbazol-2-yl)quinazolin-2-yl)-7H-dibenzo[c,g]carbazole interacts with biological targets is crucial for its therapeutic application. Interaction studies typically focus on:
- Binding affinity to target proteins (e.g., topoisomerases)
- Effects on cellular signaling pathways
- Potential synergistic effects with existing chemotherapeutics
Q & A
Basic: What are the recommended synthetic routes for preparing carbazole-quinazoline hybrid compounds like 7-(4-(9-Phenyl-9H-carbazol-2-yl)quinazolin-2-yl)-7H-dibenzo[c,g]carbazole?
Methodological Answer:
Key synthetic strategies include:
- Williamson Ether Synthesis : For linking carbazole and quinazoline moieties via ether bonds. Use brominated intermediates (e.g., bromo-4-chlorobutane) and polar solvents like acetonitrile under reflux conditions .
- Fischer Indole Synthesis : To construct indole derivatives, employ phenylhydrazine with ketones (e.g., benzoylacetone) in acidic media (e.g., HCl/EtOH) .
- N-Alkylation : React carbazole derivatives with alkyl halides (e.g., 3-chloropropane) in the presence of a base (e.g., K₂CO₃) at elevated temperatures (60–80°C) .
Validation : Monitor reaction progress via TLC (Rf values: 0.32–0.68 in ethyl acetate/hexane) and confirm purity via column chromatography (silica gel, gradient elution) .
Basic: How can researchers purify and characterize intermediates in the synthesis of this compound?
Methodological Answer:
- Purification :
- Use sequential solvent washes (e.g., ethyl ether to remove unreacted starting materials) followed by 5% NaOH to eliminate acidic byproducts .
- Final purification via silica gel column chromatography with optimized solvent ratios (e.g., 1:3 ethyl acetate/hexane) .
- Characterization :
Advanced: How can conflicting spectroscopic data (e.g., NMR vs. XRD) be resolved during structural validation?
Methodological Answer:
- Cross-Validation :
- Compare experimental NMR shifts with DFT-calculated chemical shifts (software: Gaussian or ORCA) to identify discrepancies in proton environments .
- Use single-crystal XRD (e.g., Siemens P4 diffractometer) to resolve ambiguities in bond connectivity. For example, XRD data (a = 8.0415 Å, b = 15.716 Å, c = 16.098 Å) can confirm dihedral angles between carbazole and quinazoline planes .
- Case Study : Inconsistent NOESY correlations may arise from dynamic effects; variable-temperature NMR (VT-NMR) can clarify conformational flexibility .
Advanced: What strategies optimize reaction yields in multi-step syntheses of such complex heterocycles?
Methodological Answer:
- Parameter Screening :
- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) for N-alkylation vs. non-polar solvents (toluene) for Friedel-Crafts reactions .
- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for Suzuki-Miyaura coupling steps, monitoring yields via HPLC .
- In Situ Monitoring : Use FT-IR to track carbonyl intermediates (e.g., 1700–1750 cm⁻¹ for ketones) and adjust reaction times dynamically .
Advanced: How do substituent positions (e.g., 3,6-carbazole vs. 2,4-quinazoline) influence photophysical properties?
Methodological Answer:
- Structure-Property Analysis :
- Electroluminescence : Introduce electron-withdrawing groups (e.g., -CN at carbazole 3,6-positions) to enhance charge transport, as shown in boronate-functionalized derivatives .
- DFT Modeling : Calculate HOMO-LUMO gaps (e.g., using Gaussian09 with B3LYP/6-31G*) to correlate with experimental UV-Vis λmax values (e.g., 350–450 nm) .
- Case Study : 9-Phenyl substitution increases π-conjugation, red-shifting emission by ~20 nm compared to unsubstituted carbazoles .
Advanced: How can computational tools aid in predicting steric hindrance in such bulky heterocycles?
Methodological Answer:
- Molecular Dynamics (MD) Simulations :
- Visualization : VMD or PyMOL can render van der Waals surfaces to assess packing efficiency in crystal lattices .
Basic: What analytical techniques are critical for confirming the molecular weight and purity of the final compound?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) : Use ESI-HRMS to confirm [M+H]⁺ or [M+Na]⁺ peaks with <5 ppm error .
- Elemental Analysis : Validate C, H, N content (e.g., calculated C: 78.4%, H: 4.2%, N: 17.4%) against experimental values (±0.3% tolerance) .
Advanced: How can researchers address low regioselectivity in carbazole functionalization?
Methodological Answer:
- Directing Groups : Install temporary groups (e.g., -Bpin at carbazole 3,6-positions) to guide cross-coupling reactions, followed by deprotection .
- Microwave-Assisted Synthesis : Enhance selectivity by reducing reaction times (e.g., 30 min at 150°C vs. 24 h conventional heating) .
Advanced: What role do crystal packing interactions play in the compound’s solid-state properties?
Methodological Answer:
- XRD Analysis :
Basic: What safety precautions are essential when handling intermediates like brominated carbazoles?
Methodological Answer:
- Toxicity Mitigation :
- Use fume hoods and PPE (gloves, goggles) for brominated reagents (e.g., 3-chloropropane) due to lachrymatory effects .
- Neutralize waste with 10% NaHCO₃ before disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
